molecular formula C12H16N2O2S B2379089 4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde CAS No. 1384801-49-3

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde

Cat. No. B2379089
CAS RN: 1384801-49-3
M. Wt: 252.33
InChI Key: CJOLGFAULAHVEZ-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33. It is a derivative of thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives, including “4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde”, can undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. “4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde” can serve as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop new therapies for various diseases. For instance, modifications of the thiophene ring system have led to promising anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents .

Catalysis

Schiff bases derived from thiophene compounds exhibit catalytic activity. These complexes participate in hydrogenation reactions, ring-opening polymerization (ROP), and other useful transformations. Researchers explore their potential in green chemistry and industrial processes .

Analytical Chemistry

Thiophene derivatives serve as analytical reagents and probes. Researchers utilize them to detect specific analytes, study reaction mechanisms, and develop sensitive assays. Their fluorescence properties make them valuable tools in chemical analysis.

Future Directions

Thiophene derivatives, including “4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde”, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They also have applications in industrial chemistry and material science . Future research may focus on exploring these applications further.

properties

IUPAC Name

4-(4-ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-2-13-3-5-14(6-4-13)12(16)10-7-11(8-15)17-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOLGFAULAHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazine-1-carbonyl)thiophene-2-carbaldehyde

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